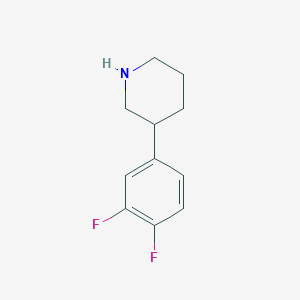

3-(3,4-Difluorophenyl)piperidine

Description

3-(3,4-Difluorophenyl)piperidine is a piperidine derivative featuring a phenyl ring substituted with fluorine atoms at the 3- and 4-positions. This compound is of significant interest in medicinal chemistry due to the electronic and steric effects imparted by the difluorophenyl moiety, which can enhance binding affinity and metabolic stability in drug candidates . Piperidine scaffolds are widely utilized in pharmaceuticals, particularly in central nervous system (CNS) therapeutics, owing to their ability to cross the blood-brain barrier and interact with neurotransmitter receptors .

Properties

IUPAC Name |

3-(3,4-difluorophenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGMGVZQXXIXGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203798-94-0 | |

| Record name | 3-(3,4-difluorophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)piperidine typically involves the reaction of 3,4-difluorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . The reaction generally proceeds as follows:

Starting Materials: 3,4-difluorobenzaldehyde and piperidine.

Catalyst: Palladium catalyst (e.g., Pd(PPh3)4).

Reagents: Base (e.g., K2CO3), solvent (e.g., ethanol or toluene).

Conditions: Reflux or room temperature, depending on the specific protocol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine-substituted positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenyl alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-(3,4-Difluorophenyl)piperidine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique fluorinated structure enhances lipophilicity and biological activity, making it suitable for targeting neurological disorders. Research indicates that this compound interacts with neurotransmitter systems, potentially influencing conditions such as depression and anxiety disorders .

Antidepressant Activity

Studies have highlighted the antidepressant potential of piperidine derivatives, including this compound. These compounds exhibit activity without psychostimulant effects, making them candidates for safer antidepressant medications. For instance, pharmacological tests have shown that derivatives can significantly decrease immobility duration in animal models, suggesting their efficacy in treating depressive symptoms .

Organic Synthesis

Intermediate in Complex Molecule Synthesis

In organic synthesis, this compound acts as an intermediate for creating more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure to enhance biological activity or tailor properties for specific applications.

Biological Studies

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes. It may function as an agonist or antagonist, modulating biochemical pathways that are crucial for various physiological processes. Ongoing research aims to elucidate these mechanisms further and understand how structural modifications can influence activity .

Industrial Applications

Agrochemicals and Other Chemicals

Beyond medicinal uses, this compound finds applications in the development of agrochemicals and other industrial chemicals. Its chemical properties make it suitable for formulating pesticides and herbicides that require specific interactions with biological targets.

Case Studies

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . Detailed studies on its binding affinity and molecular interactions are ongoing to better understand its pharmacological effects .

Comparison with Similar Compounds

4-(3,5-Difluorophenyl)piperidine

This analogue differs in fluorine substitution (3,5- vs. 3,4-positions). This may influence receptor binding kinetics and selectivity .

4-(2,4-Difluorophenyl)piperidine

The 2,4-difluoro substitution introduces ortho-fluorine, which can induce torsional strain in the phenyl ring. This strain may alter conformational preferences and reduce solubility compared to 3,4-difluorophenyl derivatives .

Table 1: Substituent Position Effects

Core Ring Modifications

3-[(3,4-Difluorophenyl)methyl]azetidine

Replacing the piperidine ring with azetidine (a 4-membered ring) increases ring strain but reduces molecular weight. The smaller ring size may limit conformational flexibility, affecting target engagement.

2-(3,4-Difluorophenyl)-3,3-dimethylazetidine

The addition of dimethyl groups on the azetidine ring introduces steric bulk, which could hinder binding to flat receptor surfaces. This contrasts with this compound, where the piperidine ring allows for more adaptable conformations .

Table 2: Core Ring Comparisons

Functional Group Additions

1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid

The sulfonyl and carboxylic acid groups enhance electrophilicity and enable metal ion complexation. These features are absent in this compound, making this derivative more suitable for catalytic or chelation-based applications .

METHYL2-AMINO-2-(3,4-DIFLUOROPHENYL)ACETATE HYDROCHLORIDE

The ester and amino groups introduce hydrogen-bonding capacity, improving solubility (LogD ≈ -1.19 at pH 5.5) compared to the parent compound. This derivative is used in agrochemical and pharmaceutical intermediates .

Table 3: Functional Group Impacts

Biological Activity

3-(3,4-Difluorophenyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of a piperidine ring substituted with a 3,4-difluorophenyl group. The fluorine atoms enhance the compound's lipophilicity and metabolic stability, which can influence its biological activity and pharmacokinetics.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 201.23 g/mol |

| Log P | 3.57 |

| Polar Surface Area | 30.5 Ų |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound involves its interaction with various molecular targets, including receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The presence of the difluorophenyl group enhances binding affinity to certain receptors, which is crucial for its pharmacological effects.

Neuropharmacological Effects

Research indicates that this compound has potential applications in treating neurological disorders. Its derivatives have been synthesized to target neurotransmitter systems, showing promise in modulating cholinergic and glutamatergic pathways .

Case Study: Inhibition of Cholinesterases

A study investigated the inhibitory effects of fluorine-substituted piperidines on cholinesterase enzymes. Compounds derived from this compound exhibited significant inhibition against acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease treatment .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies demonstrated that derivatives of this compound induced apoptosis in various cancer cell lines.

Table 2: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 (Leukemia) | 5.0 | Apoptosis induction |

| Compound B | FaDu (Head/Neck) | 10.0 | Cell cycle arrest |

A notable derivative showed an IC50 value of 5 µM against K562 leukemia cells, indicating potent antiproliferative activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituents on the piperidine ring in determining biological activity. Variations in the phenyl substituents significantly affect binding affinity and selectivity towards molecular targets.

Table 3: SAR Analysis of Piperidine Derivatives

| Substituent | Binding Affinity (Ki) | Biological Activity |

|---|---|---|

| -F | Low | Moderate |

| -Cl | Moderate | High |

| -Me | High | Very High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.